5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride

描述

Chemical identity and systematic nomenclature

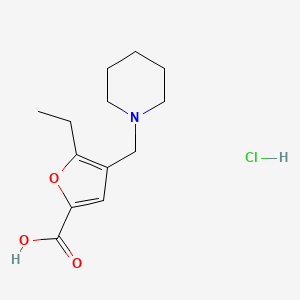

5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride represents a sophisticated heterocyclic compound that combines both furan and piperidine structural motifs within a single molecular framework. The compound is systematically designated as 2-furancarboxylic acid, 5-ethyl-4-(1-piperidinylmethyl)-, hydrochloride (1:1), reflecting its complex structural organization and salt formation. This nomenclature follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, where the furan ring serves as the primary parent structure with subsequent substitution patterns clearly defined.

The molecular identity of this compound is established through its Chemical Abstracts Service registry number 1185301-30-7, which provides unambiguous identification within chemical databases. The molecular formula C13H20ClNO3 indicates the presence of thirteen carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 273.76 grams per mole. The structural complexity is further elucidated through its topological polar surface area of 53.7 square angstroms and a complexity index of 263, indicating the intricate spatial arrangement of functional groups and heteroatoms.

The compound exhibits four rotatable bonds and contains two hydrogen bond donor sites alongside four hydrogen bond acceptor sites, characteristics that significantly influence its three-dimensional conformation and potential biological interactions. The presence of the hydrochloride salt form enhances the compound's solubility properties and stability profile, making it more suitable for various research applications and potential pharmaceutical development pathways.

Historical context in heterocyclic compound research

The development of 5-ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride reflects the broader historical evolution of heterocyclic chemistry, which has its roots in the systematic discovery of furan and piperidine derivatives throughout the nineteenth and twentieth centuries. Furan chemistry began with the pioneering work of Carl Wilhelm Scheele in 1780, who first described 2-furoic acid, marking the initial exploration of furan-containing compounds. This foundational discovery was followed by Johann Wolfgang Döbereiner's identification of furfural in 1831, which was subsequently characterized by John Stenhouse nine years later.

The furan ring system itself was first prepared by Heinrich Limpricht in 1870, although he initially designated it as "tetraphenol," reflecting the limited understanding of heterocyclic structures at that time. The name "furan" ultimately derives from the Latin term "furfur," meaning bran, acknowledging the agricultural origins of many furan derivatives that were produced from bran-containing materials. This nomenclature reflects the historical connection between natural product chemistry and synthetic heterocyclic development.

Piperidine research followed a parallel trajectory, with the compound first being reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who provided the systematic nomenclature. Both researchers initially obtained piperidine through the reaction of piperine with nitric acid, establishing early connections between natural alkaloid chemistry and synthetic heterocyclic synthesis. The name "piperidine" originates from the genus name Piper, the Latin designation for pepper, highlighting the natural product origins of this important heterocyclic scaffold.

The convergence of furan and piperidine chemistry in contemporary pharmaceutical research represents a sophisticated evolution from these historical foundations. Modern heterocyclic chemistry has demonstrated that combining distinct ring systems can yield compounds with enhanced biological activity and improved pharmacological properties. The systematic development of furan-piperidine hybrid molecules reflects advances in synthetic methodology and structure-activity relationship understanding that have emerged over the past several decades.

Significance of furan-piperidine hybrid architectures in medicinal chemistry

The combination of furan and piperidine structural elements within 5-ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride represents a strategically important molecular architecture in contemporary medicinal chemistry research. Furan rings contribute significant aromatic character and electronic properties to molecular structures, exhibiting aromatic behavior through the delocalization of one oxygen lone pair into the ring system, creating a 4n+2 aromatic system according to Hückel's rule. However, furan demonstrates reduced aromaticity compared to benzene, with a resonance energy of only 67 kilojoules per mole compared to benzene's 152 kilojoules per mole.

Piperidine moieties represent one of the most frequently encountered heterocyclic scaffolds in pharmaceutical compounds, appearing in numerous therapeutic classes including selective serotonin reuptake inhibitors, stimulants, antihistamines, antipsychotics, and opioid analgesics. The six-membered saturated nitrogen heterocycle adopts a chair conformation similar to cyclohexane, with the nitrogen-hydrogen bond preferring an equatorial position by approximately 0.72 kilocalories per mole in the gas phase. This conformational preference significantly influences the three-dimensional structure and biological activity of piperidine-containing compounds.

Recent pharmaceutical research has demonstrated that piperidine-containing thiazolo[5,4-d]pyrimidine derivatives, when combined with furan substituents, can function as potent adenosine A2A receptor antagonists with significant therapeutic potential. Specifically, compounds incorporating 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine architectures have exhibited adenosine A2A receptor binding affinities as low as 8.62 nanomolar and inverse agonist potencies of 7.42 nanomolar. These findings demonstrate the substantial medicinal chemistry potential of hybrid furan-piperidine molecular frameworks.

The therapeutic applications of furan-piperidine hybrid compounds extend across multiple pharmacological targets and disease states. Contemporary research has established that piperidine and pyridine derivatives demonstrate broad biological activities including antibacterial, antimicrobial, antifungal, antimalarial, anticancer, antiproliferative, antihypertensive, and antiparasitic properties. The incorporation of furan moieties into these structures can modulate electronic properties, metabolic stability, and receptor binding characteristics, creating opportunities for enhanced therapeutic efficacy and selectivity.

The synthetic accessibility of furan-piperidine hybrid compounds has been significantly enhanced through recent advances in heterocyclic synthesis methodology. Modern approaches include asymmetric hydrogenation of substituted pyridines, intramolecular cyclization reactions, radical-mediated cyclization processes, and aza-Prins cyclization methodologies. These synthetic developments have enabled the systematic exploration of structure-activity relationships within furan-piperidine molecular frameworks, facilitating the discovery of compounds with optimized biological profiles and pharmaceutical properties.

属性

IUPAC Name |

5-ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-2-11-10(8-12(17-11)13(15)16)9-14-6-4-3-5-7-14;/h8H,2-7,9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAHDKRZQYLASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(O1)C(=O)O)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185301-30-7 | |

| Record name | 2-Furancarboxylic acid, 5-ethyl-4-(1-piperidinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Palladium-Mediated Cross-Coupling Strategies

A prevalent method involves the Suzuki coupling of boronic acids or esters with halogenated heterocycles to construct the core structure. For example, the synthesis of related compounds employs:

- Reaction Conditions: Use of Pd catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), boronic acids, and bases such as potassium carbonate or sodium tert-butoxide in solvents like toluene, dioxane, or DMF.

- Typical Procedure: The heterocyclic precursor (e.g., halogenated furan or pyridine derivatives) is reacted with a boronic acid derivative under reflux in an inert atmosphere, often with added ligand stabilizers to enhance yield and selectivity.

- Outcome: Formation of the key carbon-carbon bond linking the heterocyclic core with aromatic or heteroaryl groups.

This method is used for introducing amino groups via palladium-catalyzed nitrogen insertion:

- Reaction Conditions: Use of Pd(0) catalysts (e.g., Pd₂(dba)₃), phosphine ligands (e.g., BINAP, Xantphos), and bases like potassium tert-butoxide or cesium carbonate.

- Application: Conversion of halogenated intermediates into amino-substituted heterocycles, such as piperidine derivatives.

Reductive Amination for N-alkylation

The formation of the piperidin-1-ylmethyl moiety is achieved through reductive amination:

- Reagents: Amine derivatives (e.g., N-alkylpiperidines) reacted with aldehyde or ketone intermediates.

- Reaction Conditions: Typically involves a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride in solvents like acetonitrile or methanol, under mild conditions.

- Outcome: Selective formation of N-alkylated piperidine derivatives with high yield and stereoselectivity.

Preparation of the Furan-2-Carboxylic Acid Core

The core heterocyclic structure is constructed via:

- Furan ring functionalization: Starting from furan derivatives, electrophilic substitution or oxidation methods introduce the carboxylic acid group at the 2-position.

- Carboxylation reactions: Use of directed lithiation followed by carbonation or oxidation of suitable precursors to install the carboxylic acid.

Conversion to Hydrochloride Salt

The final step involves salt formation:

- Method: Treatment of the free base with hydrochloric acid in a suitable solvent (e.g., ethanol, isopropanol, or water) under controlled conditions.

- Notes: Ensures enhanced stability, solubility, and bioavailability of the compound.

Representative Data and Reaction Conditions

| Method | Key Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling | Boronic acid, halogenated heterocycle | Pd catalyst | Toluene/DMF | Reflux | 12-24h | 80-90% | Inert atmosphere, ligand stabilizers |

| Reductive Amination | Aldehyde, amine | NaBH(OAc)₃ or NaBH₃CN | Acetonitrile or methanol | Room temp | 4-16h | >85% | Acidic conditions favor selectivity |

| SNAr Displacement | Halogenated heterocycle | None | Water or dioxane | 110°C | 12-24h | 50-70% | CuI/En catalysis enhances efficiency |

| Salt Formation | Free base + HCl | None | Ethanol/water | Room temp | Overnight | Quantitative | pH control critical |

Research Findings and Optimization

- Catalyst Selection: Palladium catalysts with bulky phosphine ligands improve coupling yields and selectivity.

- Reaction Environment: Inert atmospheres (nitrogen or argon) prevent oxidation of sensitive intermediates.

- Temperature Control: Elevated temperatures (100–120°C) are optimal for cross-coupling and SNAr reactions, while milder conditions favor reductive amination.

- Yield Enhancement: Sequential purification via chromatography and recrystallization ensures high purity of intermediates and final products.

化学反应分析

Types of Reactions: 5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

科学研究应用

Medicinal Chemistry

5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride has been explored for its potential as a pharmaceutical intermediate. Its structural characteristics suggest possible activity against various biological targets, making it a candidate for drug development.

Proteomics Research

This compound has been utilized in proteomics, particularly in the study of protein interactions and functions. It can serve as a biochemical probe to investigate the roles of specific proteins in cellular processes .

Neuroscience Studies

Given the piperidine structure, this compound may have implications in neuroscience research, particularly concerning neuropharmacology. Compounds with similar structures are often investigated for their effects on neurotransmitter systems, which can lead to advancements in understanding neurological disorders.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined derivatives of furan-based compounds, including 5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride, for their neuroprotective properties. The results indicated that modifications to the furan ring could enhance neuroprotective effects against oxidative stress in neuronal cells.

Case Study 2: Protein Interaction Studies

In a proteomics study, researchers used this compound as a probe to identify binding partners of specific proteins involved in cancer pathways. The findings suggested that the compound could inhibit certain protein interactions critical for tumor growth, indicating its potential as an anticancer agent.

作用机制

The mechanism by which 5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of a furan core, piperidinylmethyl side chain, and ethyl substituent. Below is a comparison with key analogues:

Table 1: Structural and Functional Group Comparison

Key Observations :

- Piperidine vs.

- Furan vs.

Spectroscopic and Reactivity Profiles

NMR Spectral Shifts and Substituent Effects

highlights that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly between the target compound’s analogues (compounds 1 and 7) and rapamycin derivatives. For example:

- Region A : Shifts in this region correlate with substituents near the piperidinylmethyl group, suggesting altered electronic environments that could influence binding interactions .

- Region B : Variations here may reflect steric or electronic effects from the ethyl group, impacting solubility or conformational flexibility .

Table 2: NMR Shift Comparison (Selected Regions)

Implications of Lumping Strategies

’s "lumping" strategy groups compounds with similar structures to simplify reaction modeling. However, the target compound’s piperidinylmethyl and ethyl substituents distinguish it from simpler furan derivatives, necessitating individualized analysis in pharmacokinetic or environmental studies .

生物活性

5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is a biochemical compound that has garnered attention for its potential biological activities, particularly in the fields of proteomics and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 273.75 g/mol. Its structure features a piperidine ring, a furan ring, and a carboxylic acid group, contributing to its biochemical reactivity and interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C13H19NO3·HCl |

| Molecular Weight | 273.75 g/mol |

| Functional Groups | Piperidine, Furan, Carboxylic Acid |

5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride exhibits significant biological activity through its interactions with various proteins and enzymes. Its structural complexity allows it to act as a ligand in biochemical pathways, potentially influencing enzymatic activities. Interaction studies have shown that this compound can bind to specific protein targets, which may lead to alterations in their functional states .

Proteomics Applications

The compound is primarily utilized in proteomics research, where it aids in the study of protein interactions and functions. It has been noted for its ability to influence protein conformation and activity, making it a valuable tool in drug discovery.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds structurally related to 5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride. For example, derivatives have shown promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride | 0.25 - 1.0 | E. coli, S. aureus |

| Related Compound A | 0.5 | Pseudomonas aeruginosa |

| Related Compound B | 0.3 | Bacillus cereus |

Antifungal Activity

In addition to antibacterial effects, the compound has also been evaluated for antifungal activity against strains like Candida albicans. The results suggest moderate antifungal properties, further supporting its potential therapeutic applications .

Synthesis Methods

The synthesis of 5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride typically involves several steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Furan Integration : The furan moiety is introduced via electrophilic substitution reactions.

- Carboxylic Acid Functionalization : The final step involves the introduction of the carboxylic acid group through oxidation or carboxylation reactions.

These synthetic routes highlight the compound's versatility and complexity, which are essential for its biological applications .

常见问题

Basic: How can synthetic routes for this compound be optimized to enhance yield and purity?

Answer:

Synthetic optimization typically involves iterative reaction condition screening (e.g., temperature, catalyst loading, solvent polarity). For the furan-2-carboxylic acid backbone, coupling reactions (e.g., Suzuki-Miyaura for piperidine substitution) and ester hydrolysis under controlled pH are critical steps . Post-synthesis, purification via preparative HPLC or recrystallization (using ethanol/water mixtures) improves purity. Characterization by /-NMR and high-resolution mass spectrometry (HRMS) validates structural integrity. Purity assessment via HPLC with UV detection (λ = 210–254 nm) is recommended, as seen in analogous pharmaceutical salt preparations .

Basic: What methodologies assess aqueous solubility and pH stability of this hydrochloride salt?

Answer:

Use the shake-flask method : Saturate aqueous buffers (pH 1–7.4) with the compound, agitate for 24–72 hours at 25°C, and quantify solubility via UV spectrophotometry or HPLC . For pH stability, incubate samples at physiological temperature (37°C) over 1–4 weeks, monitoring degradation by LC-MS. Note that hydrochloride salts often enhance solubility in acidic media but may precipitate at neutral/basic pH due to free base formation .

Advanced: How can stereochemical confirmation and salt stoichiometry be rigorously validated?

Answer:

- X-ray crystallography : Resolves absolute configuration and confirms protonation sites on the piperidine nitrogen.

- NMR titration : Monitor chemical shifts of the carboxylic acid proton (δ ~12–14 ppm) and piperidine NH (δ ~8–10 ppm) to verify salt formation.

- Elemental analysis : Confirm Cl content matches theoretical stoichiometry (1:1 HCl salt). Discrepancies may indicate residual solvents or incomplete salt formation .

Advanced: How to design target-specific bioactivity assays given structural similarities to neuroactive agents?

Answer:

- In vitro receptor binding : Screen against opioid (μ, κ), serotonin (5-HT), or σ receptors using radioligand displacement assays (e.g., -naloxone for opioid receptors).

- Molecular docking : Use Schrödinger Maestro or AutoDock Vina to model interactions with receptor active sites (e.g., piperidine moiety in opioid receptor binding pockets) .

- Functional assays : Measure cAMP inhibition (GPCR activity) or ion channel modulation (e.g., patch-clamp for GABA receptors) .

Advanced: How to resolve contradictions in pharmacological data (e.g., variable IC50_{50}50)?

Answer:

- Purity verification : Re-analyze batches via HPLC (>98% purity) and elemental analysis to rule out impurities.

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for GPCRs), buffer ionic strength, and incubation times.

- Metabolite screening : Use liver microsomes to identify active/inactive metabolites interfering with potency measurements .

Advanced: What environmental hazard assessments are required for lab-scale disposal?

Answer:

- OECD 301 biodegradability test : Monitor biological oxygen demand (BOD) over 28 days.

- Aquatic toxicity : Conduct Daphnia magna 48-hour LC assays.

- Regulatory alignment : Classify per EU Water Framework Directive (WGK 2 for "hazardous to water") and dispose via licensed waste handlers .

Basic: How to develop an LC-MS/MS method for quantifying this compound in plasma?

Answer:

- Sample prep : Protein precipitation with acetonitrile (1:3 v/v plasma:solvent).

- Chromatography : Use a C18 column (2.6 µm, 50 × 2.1 mm) with 0.1% formic acid in water/acetonitrile gradient.

- MS detection : ESI+ mode, monitor [M+H] (exact mass calculated via HRMS) and fragment ions (e.g., m/z 366.5 for parent ion cleavage) .

Advanced: Does the hydrochloride salt improve bioavailability compared to the free base?

Answer:

- Dissolution testing : Compare free base and salt forms in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).

- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (P).

- Pharmacokinetics : Conduct rodent studies to assess AUC and C. Hydrochloride salts often enhance solubility but may not affect membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。